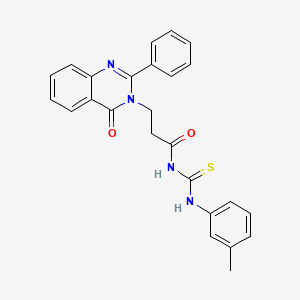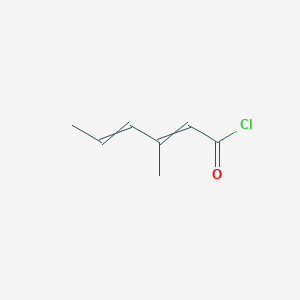
Bromo(dimethyl)(prop-1-yn-1-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(dimethyl)(prop-1-yn-1-yl)stannane: is an organotin compound characterized by the presence of a tin (Sn) atom bonded to a bromo group, two methyl groups, and a prop-1-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of dimethylstannane with propargyl bromide under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bromo(dimethyl)(prop-1-yn-1-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or halogens for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It is also employed in the synthesis of other organotin compounds .
Biology and Medicine:
Industry: In the industrial sector, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of plastics. This compound may have similar applications due to its reactivity and stability.
Wirkmechanismus
The mechanism by which Bromo(dimethyl)(prop-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents involved .
Vergleich Mit ähnlichen Verbindungen
Dimethylstannane: Another organotin compound with two methyl groups bonded to tin.
Propargyl Bromide: A related compound with a similar propargyl group but without the tin atom.
Vinylstannanes: Compounds with a vinyl group bonded to tin.
Uniqueness: Bromo(dimethyl)(prop-1-yn-1-yl)stannane is unique due to the combination of a bromo group, two methyl groups, and a prop-1-yn-1-yl group bonded to the tin atom. This unique structure imparts specific reactivity and properties that distinguish it from other organotin compounds .
Eigenschaften
CAS-Nummer |
66089-06-3 |
|---|---|
Molekularformel |
C5H9BrSn |
Molekulargewicht |
267.74 g/mol |
IUPAC-Name |
bromo-dimethyl-prop-1-ynylstannane |
InChI |
InChI=1S/C3H3.2CH3.BrH.Sn/c1-3-2;;;;/h1H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
PXONFRXDPRFDCS-UHFFFAOYSA-M |
Kanonische SMILES |
CC#C[Sn](C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)








